(3-Aminocyclobutyl)urea hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

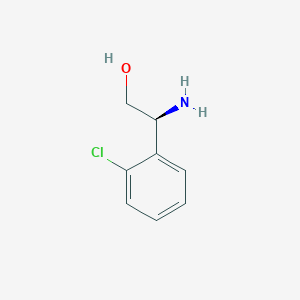

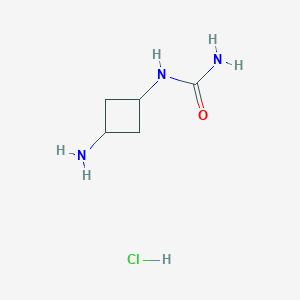

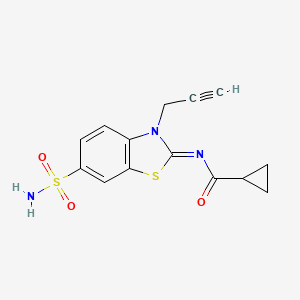

“(3-Aminocyclobutyl)urea hydrochloride” is a chemical compound with the CAS Number: 2219408-31-6. It has a molecular weight of 165.62 and is typically in powder form .

Synthesis Analysis

The synthesis of N-substituted ureas, such as “this compound”, can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules .Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-aminocyclobutyl)urea hydrochloride. Its InChI code is 1S/C5H11N3O.ClH/c6-3-1-4(2-3)8-5(7)9;/h3-4H,1-2,6H2,(H3,7,8,9);1H .Physical And Chemical Properties Analysis

“this compound” is a powder with a purity of 95%. It is stored at room temperature .Mechanism of Action

The mechanism of action of (3-Aminocyclobutyl)urea hydrochloride is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including chitinase and acetylcholinesterase. It has also been shown to disrupt the cell membrane of fungal cells, leading to their death.

Biochemical and Physiological Effects:

This compound has been shown to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function.

Advantages and Limitations for Lab Experiments

(3-Aminocyclobutyl)urea hydrochloride has several advantages for use in laboratory experiments. It exhibits unique biochemical and physiological effects, making it a promising candidate for use in various research studies. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, it has some limitations. It is not stable in aqueous solutions, and its solubility is limited. Additionally, it has not been extensively studied, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on (3-Aminocyclobutyl)urea hydrochloride. One area of research could focus on the development of new antifungal agents based on the structure of this compound. Another area of research could focus on the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in various research studies.

Synthesis Methods

The synthesis of (3-Aminocyclobutyl)urea hydrochloride can be achieved using various methods. One of the most common methods involves the reaction of cyclobutanone with urea in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques. Another method involves the reaction of cyclobutylamine with urea in the presence of hydrochloric acid. This method has been shown to yield a high purity product.

Scientific Research Applications

(3-Aminocyclobutyl)urea hydrochloride has been used in various scientific research experiments. It has been shown to exhibit antifungal activity against various fungal strains, making it a potential candidate for use in the development of new antifungal agents. Additionally, it has been shown to inhibit the growth of cancer cells, making it a potential candidate for use in cancer research. It has also been used in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Safety and Hazards

The safety information for “(3-Aminocyclobutyl)urea hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

(3-aminocyclobutyl)urea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.ClH/c6-3-1-4(2-3)8-5(7)9;/h3-4H,1-2,6H2,(H3,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKQLJKEOWWCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NC(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B2622920.png)

![2-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2622923.png)

![(E)-4-bromo-N-(3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2622924.png)

![N-[Cyclopropyl(1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2622927.png)

![3-Bromo-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B2622929.png)

![3-[(1-Methylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2622931.png)